molecular formula C17H11ClO B2538890 (2-Chlorophenyl)(naphthalen-1-yl)methanone CAS No. 180780-15-8

(2-Chlorophenyl)(naphthalen-1-yl)methanone

Cat. No.: B2538890
CAS No.: 180780-15-8
M. Wt: 266.72
InChI Key: WYBLTMAVWDQIEG-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(naphthalen-1-yl)methanone is an organic compound with the molecular formula C17H11ClO It is a member of the class of aromatic ketones, characterized by the presence of a chlorophenyl group and a naphthyl group attached to a central carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(naphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-chlorophenyl)acetic acid and naphthalene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

(2-chlorophenyl)acetic acid+naphthaleneAlCl3This compound\text{(2-chlorophenyl)acetic acid} + \text{naphthalene} \xrightarrow{\text{AlCl3}} \text{this compound} (2-chlorophenyl)acetic acid+naphthaleneAlCl3​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic medium.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2-Chlorophenyl)(naphthalen-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Similar structure but with an amino group instead of a naphthyl group.

    (2-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methanone: Contains a hydroxyl group on the naphthyl ring.

Uniqueness: (2-Chlorophenyl)(naphthalen-1-yl)methanone is unique due to the combination of the chlorophenyl and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBLTMAVWDQIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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